7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of fluorine and iodine atoms in the structure makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of pyrazole with substituted pyridines. One common method includes the reaction of pyrazole with 4-nitrobromobenzene to form an intermediate, which is then subjected to fluorination and iodination reactions to introduce the fluorine and iodine atoms .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles and electrophiles are used under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents like toluene.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
2H-Pyrazolo[3,4-b]pyridine: A tautomeric form with distinct chemical properties.
4,3-c Pyrazolopyridine: A different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 7-Fluoro-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both fluorine and iodine atoms, which impart specific electronic and steric properties. These properties make it a valuable compound for various chemical transformations and biological studies .
Properties
Molecular Formula |
C6H3FIN3 |
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Molecular Weight |
263.01 g/mol |
IUPAC Name |
7-fluoro-3-iodo-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11) |
InChI Key |
NLHBGVIXLRZRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)I)F |
Origin of Product |
United States |
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